5-溴-2,2'-二乙氧基-4,5'-联吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

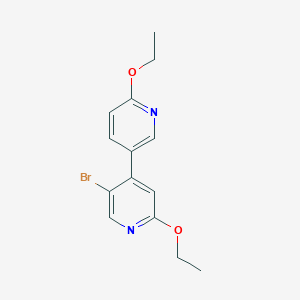

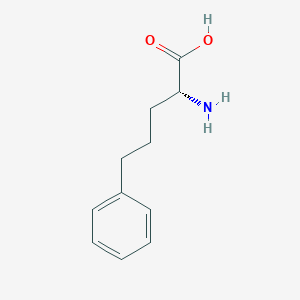

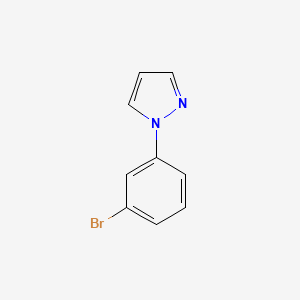

5-Bromo-2,2'-diethoxy-4,5'-bipyridine is a chemical compound that is part of the bipyridine family, which are known for their ability to coordinate with metals and form complexes. This particular derivative has been synthesized and studied for its potential applications in various fields, including materials science and coordination chemistry.

Synthesis Analysis

The synthesis of 5-bromo-2,2'-bipyridine derivatives has been achieved through different methods. One approach involves Stille coupling of 2,5-dibromopyridine with 2-trimethylstannylpyridine or the corresponding 5-alkyl-2-trimethylstannylpyridine, which is obtained via regioselective zincation of a 3-alkylpyridine . Another method includes the scalable synthesis of 5,5'-dibromo-2,2'-bipyridine from inexpensive starting materials, which can be further functionalized through metal-catalyzed coupling reactions . Additionally, direct bromination of 2,2'-bipyridine hydrobromide salt and radical decarboxylative bromination of the corresponding acid chlorides have been reported .

Molecular Structure Analysis

The molecular structure of 5-bromo-2,2'-diethoxy-4,5'-bipyridine is not directly discussed in the provided papers. However, the structure of related bipyridine compounds has been characterized using various spectroscopic techniques and crystallography. For instance, the crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was determined by single-crystal X-ray diffraction . These studies are crucial for understanding the coordination properties and reactivity of such compounds.

Chemical Reactions Analysis

The brominated bipyridines are versatile intermediates for further chemical transformations. They can undergo functionalization through Stille couplings to produce various substituted bipyridines . The reactivity of bromine atoms in these compounds is also significant, as demonstrated by the preparation of different substituted pyridines through reactions with nucleophiles such as ammonia or sodium ethylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2,2'-diethoxy-4,5'-bipyridine are not explicitly detailed in the provided papers. However, the properties of brominated bipyridines in general, such as their coordination behavior, are well-documented. These compounds exhibit excellent coordination properties, making them suitable for constructing complex molecular architectures and functional materials . The thermal and luminescence properties of related lanthanide complexes have also been studied, indicating the potential of these compounds in materials science applications .

科学研究应用

合成和分子棒制备

5-溴-2,2'-二乙氧基-4,5'-联吡啶在高效合成5-溴化和5,5'-二溴化2,2'-联吡啶和2,2'-联吡嘧啶中发挥作用。这些化合物对于通过斯蒂尔偶联反应制备金属络合分子棒至关重要。这些偶联反应的产率在70%至90%之间,表明它们在生产这些复杂分子方面的效率(Schwab, Fleischer, & Michl, 2002)。

功能配体的制备

该化合物在合成柔性多齿配体中起着作用,其中它充当构建块。制备过程包括多个步骤,包括Krohnke协议、自由基溴化和亲核取代。这个过程对于生产多官能联吡啶配体至关重要,这些配体在配位化学中有广泛应用(Charbonnière, Weibel, & Ziessel, 2002)。

在超分子组装中的作用

5-溴-2,2'-二乙氧基-4,5'-联吡啶在创建超分子网络中起着基础组件的作用。它形成氢键并参与π-π堆积相互作用的能力有助于复杂结构的组装,这些结构在材料科学和纳米技术中具有潜在应用(Wu, Ren, Zhang, & Wang, 2018)。

手性联吡啶衍生物的合成

该化合物在从葡萄糖衍生的C2对称2,2'-联吡啶的合成中起着关键作用。这个过程突显了它在创造手性分子中的重要性,这对于开发不对称催化剂和对映选择性反应至关重要(Peterson & Dalley, 1996)。

热致液晶形成

5-溴-2,2'-二乙氧基-4,5'-联吡啶用于制备展示各种液晶相的向列相化合物。这些相已经通过偏光显微镜、差示扫描量热法和X射线衍射等技术进行研究,为液晶研究领域做出了贡献(El-Ghayoury, Douce, Ziessel, & Skoulios, 2000)。

属性

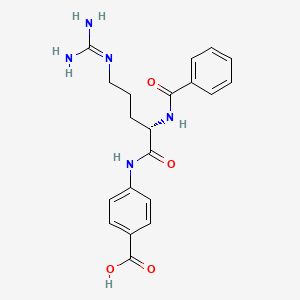

IUPAC Name |

5-bromo-2-ethoxy-4-(6-ethoxypyridin-3-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c1-3-18-13-6-5-10(8-16-13)11-7-14(19-4-2)17-9-12(11)15/h5-9H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBDAPBJYPUDBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C2=CC(=NC=C2Br)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428410 |

Source

|

| Record name | 5-BROMO-2,2'-DIETHOXY-4,5'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,2'-diethoxy-4,5'-bipyridine | |

CAS RN |

871269-04-4 |

Source

|

| Record name | 5′-Bromo-2′,6-diethoxy-3,4′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871269-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-BROMO-2,2'-DIETHOXY-4,5'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid](/img/structure/B1277703.png)

![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)